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2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide

Lipophilicity logD Bioisostere

2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide (CAS 1707391-29-4, C₉H₁₆N₂O₂, MW 184.24) is a conformationally constrained spirocyclic acetamide building block featuring the 2-azaspiro[3.3]heptane core connected via an ether (6-yloxy) linkage to an N-methylacetamide side chain. The 2-azaspiro[3.3]heptane scaffold has been validated as a bioisosteric replacement for piperidine in drug discovery, offering differentiated physicochemical properties including altered logD, aqueous solubility, and metabolic stability profiles relative to monocyclic heterocycle counterparts.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B11910259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCNC(=O)COC1CC2(C1)CNC2
InChIInChI=1S/C9H16N2O2/c1-10-8(12)4-13-7-2-9(3-7)5-11-6-9/h7,11H,2-6H2,1H3,(H,10,12)
InChIKeyOXSAYFWIWHZXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide (CAS 1707391-29-4): Spirocyclic Acetamide Building Block for Medicinal Chemistry Procurement


2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide (CAS 1707391-29-4, C₉H₁₆N₂O₂, MW 184.24) is a conformationally constrained spirocyclic acetamide building block featuring the 2-azaspiro[3.3]heptane core connected via an ether (6-yloxy) linkage to an N-methylacetamide side chain . The 2-azaspiro[3.3]heptane scaffold has been validated as a bioisosteric replacement for piperidine in drug discovery, offering differentiated physicochemical properties including altered logD, aqueous solubility, and metabolic stability profiles relative to monocyclic heterocycle counterparts [1]. This compound serves as a fragment or intermediate in medicinal chemistry programs where sp³-rich, three-dimensional topology is desired to escape flatland chemical space .

Why Generic Piperidine, Morpholine, or N‑Linked Azaspiro Analogs Cannot Substitute for 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide in Structure–Activity Programs


The 2-azaspiro[3.3]heptane scaffold is not a simple drop‑in replacement for its monocyclic counterparts. The Degorce et al. (2019) analysis demonstrated that while most azaspiro[3.3]heptanes lower logD₇.₄ by as much as −1.0 versus piperidines and morpholines, the N‑linked 2-azaspiro[3.3]heptane is a notable exception, increasing logD₇.₄ by up to +0.5 [1]. Furthermore, the ether (O‑linked) connectivity at the 6‑position in this compound introduces distinct hydrogen‑bonding character, conformational flexibility, and metabolic vulnerability relative to both the N‑linked acetamide analog (CAS 2091002-96-7) and the monocyclic piperidine‑ether series . Kirichok et al. (2023) showed that replacing piperidine with 2-azaspiro[3.3]heptane in a model amide system altered aqueous solubility from 136 μM to 12 μM and shifted intrinsic clearance (CLint) in human liver microsomes from 14 to 53 μL min⁻¹ mg⁻¹ [2]. These non‑linear property changes mean that SAR trends established with piperidine or morpholine analogs cannot be extrapolated to this spirocyclic ether without experimental verification [1].

Quantitative Differentiation Evidence for 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide Versus Closest Analogs


LogD₇.₄ Differentiation: O‑Linked 2-Azaspiro[3.3]heptane Ether vs. N‑Linked 2-Azaspiro[3.3]heptane and Monocyclic Piperidine

The Degorce et al. (2019) AstraZeneca analysis established that introducing a spirocyclic center in azaspiro[3.3]heptanes generally lowers measured logD₇.₄ by as much as −1.0 versus the corresponding monocyclic heterocycle (piperidine, morpholine, or piperazine). Critically, the N‑linked 2-azaspiro[3.3]heptane is a documented exception, increasing logD₇.₄ by up to +0.5 [1]. This target compound carries an O‑ether linkage at the 6‑position rather than an N‑linkage, which places it in the majority class where a logD reduction is expected, but with a magnitude that cannot be predicted from N‑linked analog data alone. The structurally related 2-oxa-6-azaspiro[3.3]heptane system (as used in AZD1979) demonstrated ΔpKa = +1.5 and ΔlogD₇.₄ = −1.2 relative to morpholine [1], illustrating the directionally distinct impact of oxygen incorporation in the spiro framework.

Lipophilicity logD Bioisostere Physicochemical profiling Drug design

Metabolic Stability in Human Liver Microsomes: 2-Azaspiro[3.3]heptane Amide vs. Piperidine Amide

Kirichok et al. (2023) directly compared the metabolic stability of three model amide compounds in human liver microsomes: piperidine amide (compound 57), 2-azaspiro[3.3]heptane amide (compound 58), and 1-azaspiro[3.3]heptane amide (compound 59). The 2-azaspiro[3.3]heptane amide 58 showed substantially higher intrinsic clearance than the piperidine reference: CLint = 53 μL min⁻¹ mg⁻¹ (58) vs. 14 μL min⁻¹ mg⁻¹ (57), with a half‑life of 31 min (58) vs. 52 min (59) for the 1‑aza isomer [1]. This demonstrates that the position of the nitrogen within the spiro framework is a critical determinant of metabolic fate, and that 2-azaspiro[3.3]heptane derivatives are not metabolically interchangeable with either piperidine or 1-azaspiro[3.3]heptane analogs.

Metabolic stability Intrinsic clearance Liver microsomes ADME Bioisostere validation

Aqueous Solubility Shift Upon Spirocyclization: 2-Azaspiro[3.3]heptane Amide vs. Piperidine Amide

In the same Kirichok et al. (2023) head‑to‑head comparison, replacement of the piperidine ring with 2-azaspiro[3.3]heptane reduced aqueous solubility by approximately 11‑fold: 136 μM (piperidine amide 57) vs. 12 μM (2-azaspiro[3.3]heptane amide 58) [1]. The 1-azaspiro isomer 59 gave a nearly identical result at 13 μM. This contrasts with the broader Burkhard et al. (2010) finding that heteroatom‑substituted spiro[3.3]heptanes generally exhibit higher intrinsic solubility than their cyclohexane analogues, with some pairs showing an order‑of‑magnitude solubility advantage for the spiro form (e.g., tert‑butyl carbamates 29 and 6) . The discrepancy underscores that solubility outcomes are highly context‑dependent on the specific substituent and linkage pattern.

Aqueous solubility Thermodynamic solubility Spirocyclization Physicochemical property

Amine Basicity (pKa) Modulation: 2-Azaspiro[3.3]heptane vs. Piperidine and 1-Azaspiro[3.3]heptane

Kirichok et al. (2023) measured the pKa of the conjugate acids of the three scaffolds: piperidine hydrochloride (55·HCl) pKa = 11.2; 2-azaspiro[3.3]heptane hydrochloride (56·HCl) pKa = 11.3; 1-azaspiro[3.3]heptane hydrochloride (1·HCl) pKa = 11.4 [1]. The near‑identical basicity among all three scaffolds (±0.2 pKa units) confirms that the 2-azaspiro[3.3]heptane nitrogen maintains essentially the same ionization state at physiological pH as piperidine. Burkhard et al. (2010) further showed that the pKa decrement caused by heterofunctionality Y at the β or γ position is attenuated by a factor of 0.5–0.6 in the spiro series relative to the monocyclic series , meaning that substituent electronic effects propagate differently through the spiro framework.

pKa Amine basicity Ionization state Bioisostere Medicinal chemistry

Conformational Geometry and Exit Vector Topology: Spiro[3.3]heptane 90° Twist vs. Planar Monocyclic Scaffolds

Degorce et al. (2019) demonstrated via quantum mechanics (QM) conformational analysis that 2,6-diazaspiro[3.3]heptanes introduce a 90° twist between the two terminal substituents relative to the planar geometry of piperazine [1]. The spiro framework positions the base nitrogen approximately 1.3 Å further from the terminal group than in the monocyclic counterpart, and the terminal acetyl oxygen in the spiro‑capped analog is displaced 2.2 Å outward and oriented perpendicularly [1]. The molecular volume of the spiro‑analogue is approximately 9–13 ų larger than the corresponding piperazine [1]. For the target compound, the ether linkage at the 6‑position provides an additional rotatable bond (C–O–C) between the spiro core and the acetamide side chain, introducing conformational flexibility that is absent in directly N‑linked analogs such as N-(2-azaspiro[3.3]heptan-6-yl)acetamide.

Conformational constraint Exit vector 3D topology Scaffold hopping Molecular design

Structural Differentiation: 6‑yloxy Ether Linkage vs. Direct N‑Linked Acetamide (CAS 2091002-96-7)

The closest direct structural analog of the target compound is N-(2-azaspiro[3.3]heptan-6-yl)acetamide (CAS 2091002-96-7, C₈H₁₄N₂O, MW 154.21) , which differs in two key respects: (i) the spiro‑to‑acetamide connectivity is a direct N–C bond rather than an O–ether linkage, and (ii) the acetamide is unsubstituted (NH–Ac) rather than N‑methylated. The O‑ether linkage in the target compound introduces an additional hydrogen‑bond acceptor (the ether oxygen) that is absent in the N‑linked analog. Furthermore, the N‑methylacetamide terminus vs. the primary acetamide in the comparator alters both hydrogen‑bond donor count (0 vs. 1 HBD) and the metabolic liability of the amide moiety (N‑methylation generally reduces amide hydrolysis susceptibility). The Degorce et al. (2019) analysis explicitly identified N‑linked 2-azaspiro[3.3]heptane as a logD‑increasing outlier (+0.5) vs. the general logD‑lowering trend of O‑containing spiro systems (−1.0 to −1.2) [1], confirming that the linkage chemistry is a primary determinant of physicochemical behavior.

Ether linkage Hydrogen bonding Metabolic soft spot Structural analog Building block selection

Optimal Procurement and Research Application Scenarios for 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide


Scaffold‑Hopping from Piperidine Ethers: Introducing sp³‑Rich 3D Topology While Profiling logD, Solubility, and Metabolic Stability Shifts

Medicinal chemistry teams seeking to replace a piperidine‑ether‑acetamide motif with a conformationally constrained bioisostere should procure this compound as the direct 2-azaspiro[3.3]heptane analog. Based on Kirichok et al. (2023), the spirocyclization is expected to reduce aqueous solubility approximately 11‑fold (from ~136 μM to ~12 μM) and increase human microsomal clearance approximately 3.8‑fold (CLint from 14 to 53 μL min⁻¹ mg⁻¹) relative to the piperidine parent [1]. The O‑ether linkage (as opposed to N‑linkage) places this compound in the logD‑lowering subclass per Degorce et al. (2019), with a predicted logD decrease vs. the monocyclic counterpart [2]. These property shifts must be experimentally verified for the specific compound and the full molecular context into which it is incorporated.

Fragment‑Based Drug Discovery (FBDD) Library Expansion with a Low‑MW (184 Da), sp³‑Rich, 0‑HBD Acetamide Fragment

With a molecular weight of 184.24 Da, zero hydrogen‑bond donors, and a three‑dimensional spirocyclic core, this compound meets established fragment library criteria (MW < 250, low complexity, high sp³ fraction) [1]. The ether oxygen and N‑methylacetamide carbonyl provide two distinct hydrogen‑bond acceptor sites for target engagement. The 97% purity specification from commercial vendors supports direct use in fragment screening campaigns without additional purification [1]. The spiro[3.3]heptane core has been proposed as a saturated benzene bioisostere [2] and has demonstrated utility in fragment development programs , making this compound a credible entry for libraries targeting novel chemical space.

Kinase or Epigenetic Probe Design Exploiting the 90° Exit Vector Geometry and Ether Oxygen Pharmacophore

Target classes where the spatial orientation of the hinge‑binding motif is critical (e.g., kinases, bromodomains, histone deacetylases) may benefit from the 90° exit vector twist of the spiro[3.3]heptane core relative to planar piperidine or piperazine scaffolds [1]. The O‑ether linkage provides a distinct hydrogen‑bond acceptor vector at an approximately 109° angle from the spiro nitrogen, creating a unique pharmacophore geometry not accessible with N‑linked or directly C‑linked analogs. The Degorce et al. (2019) QM analysis demonstrated that the terminal group in spiro‑capped analogs is displaced 2.2–2.5 Å outward and oriented perpendicularly compared to the monocyclic counterpart [1], which can be exploited to achieve selectivity against targets with sterically differentiated binding pockets.

Comparative ADME Profiling of O‑Linked vs. N‑Linked 2-Azaspiro[3.3]heptane Acetamide Building Blocks

Research groups synthesizing matched molecular pairs to deconvolute the contribution of linkage chemistry to ADME properties should procure both this O‑linked compound (CAS 1707391-29-4) and its N‑linked analog N-(2-azaspiro[3.3]heptan-6-yl)acetamide (CAS 2091002-96-7) [1][2]. The Degorce et al. (2019) analysis predicts opposite logD trajectories for the two linkage classes: the O‑containing spiro system is expected to decrease logD₇.₄ by up to −1.2 vs. morpholine, while the N‑linked analog increases logD₇.₄ by up to +0.5 [2]. Experimental determination of logD, thermodynamic solubility, microsomal stability, and permeability for this matched pair would provide direct evidence to guide future scaffold selection in medicinal chemistry programs.

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